molecular formula C19H16F6N2O3S B6582229 N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide CAS No. 1211854-96-4

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide

Cat. No. B6582229
CAS RN: 1211854-96-4
M. Wt: 466.4 g/mol
InChI Key: QSNGBYUUDBATSM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazolidine ring, a benzamide group, and trifluoromethyl groups. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thiazolidine ring, which is a five-membered ring containing a nitrogen and a sulfur atom. It also contains a benzamide group, which consists of a benzene ring attached to an amide group. The presence of trifluoromethyl groups could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. The amide group could potentially undergo hydrolysis, and the thiazolidine ring might be susceptible to reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl groups could make it relatively nonpolar and hydrophobic, while the amide group could form hydrogen bonds with water or other molecules .

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. If it’s a drug or a drug candidate, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The study of new and complex organic compounds like this one is a crucial part of advancing fields like medicinal chemistry and materials science. Future research could explore its potential uses, its method of synthesis, and its physical and chemical properties .

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F6N2O3S/c1-11-3-4-15(27-5-2-6-31(27,29)30)10-16(11)26-17(28)12-7-13(18(20,21)22)9-14(8-12)19(23,24)25/h3-4,7-10H,2,5-6H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNGBYUUDBATSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide

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